5-Fluorouracil (5-FU) is a widely recognized anticancer agent that has been a cornerstone in the treatment of various solid tumors for over four decades. Its significance in clinical oncology is underscored by its continued use in managing colorectal, breast, and skin cancers, among others. Despite its long history, the precise mechanisms underlying its antitumor activity and the full spectrum of its applications continue to be areas of active research10.
The primary mechanism of action of 5-FU involves its metabolism to nucleotide derivatives that interfere with DNA and RNA synthesis. One of the key metabolites, 5-fluoro-2'deoxy-5' monophosphate (FdUMP), inhibits thymidylate synthase (TS), leading to the disruption of DNA synthesis. This inhibition is potentiated in the presence of a folate cofactor, forming a stable ternary complex that is crucial for the drug's efficacy1. Additionally, 5-FU can be incorporated into RNA, causing interference with nuclear RNA maturation1.
An alternative mechanism has been proposed, where 5-FU affects pre-ribosomal RNA (pre-rRNA) processing, potentially through the inhibition of a 200 kDa ribosomal RNA binding protein (RRBP), which is essential for pre-rRNA processing3. Moreover, 5-FU has been shown to bind to uracil DNA glycosylase (UDG) in noncycling human cells, inhibiting its activity and thus affecting DNA repair processes6.
The metabolism of 5-FU is also subject to autoregulation, as the drug can influence the activity of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for its degradation, leading to reduced DPD activity after 5-FU administration5.
5-FU's primary application is in the field of oncology, where it is used to treat a variety of cancers. Its efficacy can be enhanced through biochemical modulation, such as pretreatment with leucovorin or delayed administration of uridine to mitigate toxicity1. The drug's pharmacokinetics can be manipulated through different administration routes, including intravenous injection, continuous infusion, and regional administration like hepatic artery infusion, to achieve higher drug concentrations in target tissues12.
The clinical pharmacology of 5-FU has been extensively studied, with various administration methods being explored to optimize its therapeutic index. Despite the challenges in correlating plasma drug concentrations with antitumor effects or host cell toxicity, the development of pharmacodynamic assays has provided insights into the detection of active metabolites in tissues2.
Recent studies have highlighted the cardiovascular toxicities associated with 5-FU, including effects on endothelial cells and cardiomyocytes. These toxicities manifest as alterations in cell morphology, cell cycle, proliferation, apoptosis, autophagy, and reactive oxygen species (ROS) production, which may contribute to the cardiovascular side effects observed in patients undergoing 5-FU therapy9.
Although not its primary use, 5-FU has been investigated for its antifungal activity, particularly in the context of 5-fluorocytosine susceptibility in Candida albicans. The drug's activity in this context is linked to the inhibition of RNA and DNA biosynthesis and the incorporation of 5-fluorouracil into RNA8.
Resistance to 5-FU can arise from alterations in its metabolism or changes in the target enzyme TS. Strategies to overcome resistance include the use of normal purines, pyrimidines, and other antimetabolites, although clinical success has been limited1. The attenuation of 5-FU's antitumor activity by its catabolites, such as (R)-5-fluoro-5,6-dihydrouracil, has also been observed, suggesting that preventing the formation of such catabolites could improve therapeutic outcomes7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: